N-(4-methoxyphenethyl)-4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazine-1-carboxamide
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Overview
Description
N-(4-methoxyphenethyl)-4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazine-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex molecular structure, which includes a piperazine ring, a cinnoline moiety, and a methoxyphenethyl group. Its unique structure allows it to interact with various biological targets, making it a subject of study in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenethyl)-4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the cinnoline ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the piperazine ring: The cinnoline intermediate is then reacted with piperazine under suitable conditions, often involving a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Introduction of the methoxyphenethyl group: This step involves the reaction of the intermediate with 4-methoxyphenethylamine, typically under reductive amination conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenethyl)-4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(4-methoxyphenethyl)-4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer properties.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenethyl)-4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenethyl)-4-(5,6,7,8-tetrahydroquinolin-3-yl)piperazine-1-carboxamide: Similar structure but with a quinoline ring instead of a cinnoline ring.
N-(4-methoxyphenethyl)-4-(5,6,7,8-tetrahydroisoquinolin-3-yl)piperazine-1-carboxamide: Contains an isoquinoline ring instead of a cinnoline ring.
Uniqueness
N-(4-methoxyphenethyl)-4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazine-1-carboxamide is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O2/c1-29-19-8-6-17(7-9-19)10-11-23-22(28)27-14-12-26(13-15-27)21-16-18-4-2-3-5-20(18)24-25-21/h6-9,16H,2-5,10-15H2,1H3,(H,23,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGARXLBXMBOQAK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)N2CCN(CC2)C3=NN=C4CCCCC4=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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